Prostaglandin E2-d4-1-glyceryl ester
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Description
PGE2-d4-1-glyceryl ester contains four deuterium atoms at the 2, 2/', 3, and 3/' positions. It is intended for use as an internal standard for the quantification of PGE2-1-glyceryl ester by GC- or LC-mass spectrometry. 2-Arachidonoyl glycerol (2-AG) has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the CB1 receptor. Incubation of 2-AG with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures and isolated enzyme preparations results in prostaglandin glycerol ester formation. The biosynthesis of PGH, PGD, PGE, PGF, and TXA-2-glyceryl ester compounds have all been documented. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media. While the stability and metabolism of these prostaglandin products has been investigated, little is known about their intrinsic biological activity.
Properties
Molecular Formula |
C23H34D4O7 |
---|---|
Molecular Weight |
430.6 |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i8D2,11D2 |
InChI Key |
RJXVYMMSQBYEHN-OJBVHVGOSA-N |
SMILES |
O=C1[C@H](C/C=CCC([2H])([2H])C([2H])([2H])C(OCC(CO)O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1 |
Synonyms |
PGE2-d4-1-glyceryl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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